molecular formula C12H14ClNO B14625558 Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- CAS No. 55949-66-1

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-

Cat. No.: B14625558
CAS No.: 55949-66-1
M. Wt: 223.70 g/mol
InChI Key: ZKONZOIYVHUCFD-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- is a chemical compound with the molecular formula C12H14ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- typically involves the reaction of morpholine with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial Production Methods

In an industrial setting, the production of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[1-(4-chlorophenyl)ethenyl]- is unique due to the presence of the 4-[1-(4-chlorophenyl)ethenyl] group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

55949-66-1

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)ethenyl]morpholine

InChI

InChI=1S/C12H14ClNO/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5H,1,6-9H2

InChI Key

ZKONZOIYVHUCFD-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)N2CCOCC2

Origin of Product

United States

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